4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, followed by the introduction of the morpholine and piperidine rings. Common reagents used in these reactions include thionyl chloride, morpholine, and piperidine, under controlled conditions such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(piperidine-1-carbonyl)morpholine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 4-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-(piperidine-1-carbonyl)morpholine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-14-13(20-15-10)17-7-8-19-11(9-17)12(18)16-5-3-2-4-6-16/h11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYWYCAYEIBOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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